molecular formula C13H20N2O4 B2542062 Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate CAS No. 2059971-51-4

Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate

Cat. No.: B2542062
CAS No.: 2059971-51-4
M. Wt: 268.313
InChI Key: JMZIPTNZXSFSBX-UHFFFAOYSA-N
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Description

Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-yl)propan-2-yl]carbamate is an organic compound with the molecular formula C13H20N2O4. It is a white solid that is often used in organic synthesis and various scientific research applications. The compound is known for its stability and versatility, making it a valuable reagent in chemical laboratories.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-yl)propan-2-yl]carbamate involves the reaction of aminotris(hydroxymethyl)methane with N-tert-butoxycarbazide. Alternatively, tris(hydroxymethyl)amine can be reacted with tert-butyric anhydride to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often use automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but lacks the pyridinyl group.

    Tert-butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate: Contains an additional hydroxymethyl group.

Uniqueness

Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-yl)propan-2-yl]carbamate is unique due to the presence of the pyridinyl group, which enhances its binding affinity to certain molecular targets. This structural feature makes it particularly useful in the design of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

tert-butyl N-(1,3-dihydroxy-1-pyridin-3-ylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15-10(8-16)11(17)9-5-4-6-14-7-9/h4-7,10-11,16-17H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZIPTNZXSFSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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